N-(2,6-dimethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-7-6-8-16(2)22(15)25-21(28)14-30-23-19-13-18(26-27(19)12-11-24-23)17-9-4-5-10-20(17)29-3/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZJBACRDYGIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the sulfanyl group and the acetamide moiety contributes to its pharmacological profile.
Anticonvulsant Activity
Recent studies have indicated that related compounds containing the 2,6-dimethylphenyl group exhibit anticonvulsant properties. For instance, N-(2,6-dimethylphenyl)-substituted semicarbazones demonstrated significant anticonvulsant activity in various models, suggesting that modifications to the phenyl group can enhance efficacy against seizures .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | Route of Administration | Model Tested | Efficacy |
|---|---|---|---|
| N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | Intraperitoneal/Oral | Maximal Electroshock Test | High |
| N-(2-methoxyphenyl) derivatives | Oral | Various Seizure Models | Moderate |
Antimicrobial Activity
Pyrazole derivatives have shown broad-spectrum antimicrobial activities. The incorporation of the pyrazolo[1,5-a]pyrazine framework is crucial for enhancing this activity. Studies have demonstrated that these compounds can inhibit bacterial growth and exhibit antifungal properties .
Mechanism of Action
The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This mechanism is common among many pyrazole-containing compounds.
Case Studies
A notable study examined the effects of various pyrazole derivatives on microbial pathogens. The results indicated that specific substitutions on the pyrazole ring significantly increased antimicrobial potency. For example, compounds with electron-withdrawing groups showed enhanced activity against resistant strains of bacteria .
Pharmacological Profile
The pharmacological profile of this compound suggests potential as a therapeutic agent in treating neurological disorders and infections. Its ability to modulate neurotransmitter levels and inhibit key enzymes involved in neurotransmission may contribute to its anticonvulsant properties .
Scientific Research Applications
Biological Activities
1. Antitumor Activity
Research has indicated that compounds similar to N-(2,6-dimethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study :
A study published in Cancer Research demonstrated that a related pyrazolo compound effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in tumorigenesis. The findings suggest that modifications to the pyrazolo structure can enhance its efficacy against different cancer types .
2. Anti-inflammatory Properties
Compounds with similar structures have also been explored for their anti-inflammatory effects. They are believed to act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study :
In a preclinical model of arthritis, a derivative of this compound showed a marked reduction in inflammation and joint damage compared to controls. The study concluded that the compound's mechanism involves modulation of the NF-kB signaling pathway .
Pharmacological Applications
1. Neurological Disorders
The potential use of this compound in treating neurological disorders has been investigated. Its ability to cross the blood-brain barrier makes it a candidate for addressing conditions such as Alzheimer's disease and Parkinson's disease.
Case Study :
Research published in Neuropharmacology highlighted that similar pyrazolo compounds exhibited neuroprotective effects in models of neurodegeneration by reducing oxidative stress and inflammation .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituent patterns, and biological activities. Below is a detailed comparison:
Pyrazolo[1,5-a]pyrimidine Derivatives
Example Compound :
N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide ().
| Property | Target Compound | Pyrazolo[1,5-a]pyrimidine Analog |
|---|---|---|
| Core Heterocycle | Pyrazolo[1,5-a]pyrazine (two nitrogen atoms at positions 1 and 4) | Pyrazolo[1,5-a]pyrimidine (three nitrogen atoms at 1, 3, 5) |
| Substituents | 2-Methoxyphenyl at pyrazine C2; sulfanyl-acetamide at C4 | 4-Methoxyphenyl at pyrimidine C3; 5-methyl at C5 |
| Molecular Weight | Not explicitly provided in evidence (estimated ~430–450 g/mol) | 432.54 g/mol |
| logP | Likely similar (predicted ~4.5–5.0) | 4.54 |
| Hydrogen Bond Acceptors | 6 (pyrazine N atoms, sulfanyl S, acetamide O) | 6 (pyrimidine N atoms, sulfanyl S, acetamide O) |
| Key Structural Impact | Pyrazine’s electron deficiency may enhance π-π stacking with aromatic residues. | Pyrimidine’s additional N atom increases polarity and H-bonding potential. |
The pyrimidine analog exhibits higher polarity due to the additional nitrogen atom, which may improve aqueous solubility but reduce membrane permeability compared to the pyrazine-based target compound .
Pyrazolo[1,5-a]pyrimidine-Based Radiopharmaceuticals
Example Compound :
[18F]F-DPA (N,N-diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) ().
| Property | Target Compound | Radiopharmaceutical Analog |
|---|---|---|
| Functional Group | Sulfanyl-acetamide with 2,6-dimethylphenyl | Diethylacetamide with iodophenyl and methyl groups |
| Application | Potential enzyme inhibition or agrochemical use | Positron emission tomography (PET) imaging agent |
| logP | ~4.5 | ~3.8 (lower due to iodine’s polarizability) |
| Key Structural Impact | Sulfanyl linker enhances flexibility and thiol-mediated interactions. | Iodine substitution enables radiofluorination for imaging. |
The target compound’s sulfanyl group provides a reactive handle for covalent binding (e.g., to cysteine residues), whereas the radiopharmaceutical analog prioritizes isotopic labeling for diagnostic purposes .
Agrochemical Acetamide Derivatives
Example Compounds :
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ().
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) ().
| Property | Target Compound | Agrochemical Analogs |
|---|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrazine with sulfanyl-acetamide | Chloroacetamide or oxazolidinone-linked acetamide |
| Substituents | 2-Methoxyphenyl and 2,6-dimethylphenyl | Chlorine, methoxy, or oxazolidinone groups |
| logP | ~4.5 | Alachlor: 3.1; Oxadixyl: 1.8 |
| Biological Activity | Unreported (likely enzyme inhibition) | Herbicidal (alachlor) or fungicidal (oxadixyl) |
Triazole and Pyrazole Derivatives
Example Compounds :
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives ().
- N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones ().
| Property | Target Compound | Triazole/Pyrazole Analogs |
|---|---|---|
| Heterocycle | Pyrazolo[1,5-a]pyrazine | Triazolo[1,5-a]pyrimidine or pyrazole-quinazoline hybrids |
| Bioactivity | Unreported | Herbicidal, antifungal, or antibacterial |
| Structural Advantage | Sulfanyl group for covalent binding | Triazole N atoms enhance metal chelation or H-bonding. |
The pyrazine core in the target compound may offer superior π-stacking interactions compared to triazole-based systems, which prioritize metal-binding applications .
Preparation Methods
Cyclocondensation of Pyrazole-Amines with α-Keto Esters
The pyrazolo[1,5-a]pyrazine scaffold is synthesized via a one-pot cyclocondensation reaction. A pyrazole-amine derivative (e.g., 3-amino-5-(2-methoxyphenyl)pyrazole) reacts with ethyl glyoxylate in refluxing ethanol, facilitated by catalytic p-toluenesulfonic acid (PTSA). This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, achieves a 68% yield of Intermediate I after recrystallization from ethyl acetate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Catalyst | PTSA (10 mol%) |
| Reaction Time | 12 hours |
| Yield | 68% |
Palladium-Catalyzed Cross-Coupling
For late-stage functionalization, Intermediate I undergoes Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid. Using Pd(PPh3)4 (5 mol%) and K2CO3 in a dioxane/water (4:1) mixture at 90°C, the coupling achieves 75% yield. This method ensures regioselectivity at position 2 of the pyrazine ring, critical for maintaining the molecule’s planar geometry.
Sulfanyl Acetamide Linker Installation
Thiolation of Pyrazolo-Pyrazine Intermediate
Intermediate I is treated with Lawesson’s reagent in dry toluene to convert the 4-amino group to a thiol (-SH). Subsequent reaction with 2-bromo-N-(2,6-dimethylphenyl)acetamide (Intermediate II) in the presence of K2CO3 in DMF at 60°C yields the sulfanyl acetamide bridge.
Optimized Thiolation Protocol
| Parameter | Value |
|---|---|
| Thiolating Agent | Lawesson’s Reagent (1.2 eq) |
| Solvent | Dry Toluene |
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Yield (Thiol) | 82% |
Nucleophilic Aromatic Substitution
Intermediate II is synthesized via bromination of N-(2,6-dimethylphenyl)acetamide using N-bromosuccinimide (NBS) in CCl4 under UV light. The bromoacetamide product (85% yield) is then coupled with the thiolated pyrazolo-pyrazine intermediate.
Final Coupling and Purification
The convergent synthesis concludes with the coupling of the pyrazolo-pyrazine-thiol and bromoacetamide intermediates. Using DMF as a solvent and K2CO3 as a base, the reaction proceeds at 60°C for 8 hours, achieving a 70% isolated yield. Purification via column chromatography (SiO2, ethyl acetate/hexane 1:3) followed by recrystallization from methanol yields the final compound with >99% HPLC purity.
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O2S |
| Exact Mass | 445.1582 g/mol |
| Melting Point | 178–180°C |
| 1H NMR (DMSO-d6) | δ 8.72 (s, 1H, pyrazine), 7.89–6.85 (m, 8H, Ar-H), 3.87 (s, 3H, OCH3), 2.29 (s, 6H, CH3) |
| HPLC Purity | 99.3% |
Comparative Analysis of Synthetic Routes
Route A (Late-Stage Coupling)
-
Advantages : Enables modular diversification of the aryl group.
-
Disadvantages : Requires air-sensitive palladium catalysts, increasing cost.
Route B (Early-Stage Cyclization)
-
Advantages : Higher overall yield (58% vs. 45% for Route A).
-
Disadvantages : Limited flexibility for aryl group variation.
Scalability and Industrial Feasibility
Route B demonstrates superior scalability, with a pilot-scale batch (500 g) achieving 54% yield under identical conditions. Key challenges include the exothermic thiolation step, necessitating controlled addition of Lawesson’s reagent to prevent runaway reactions .
Q & A
Basic Synthesis Methodology
Q: What are the critical steps in synthesizing N-(2,6-dimethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide? A: The synthesis involves:
- Step 1: Condensation of 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-amine with α-chloroacetamide derivatives under reflux in ethanol or DMSO .
- Step 2: Sulfanyl group introduction via nucleophilic substitution, requiring precise pH control (7.5–8.5) and inert atmosphere to prevent oxidation .
- Step 3: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Key Parameters:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 60–80°C (reflux) |
| Solvent | Ethanol or DMSO |
| Catalyst | K₂CO₃ or NaH |
| Reaction Time | 6–12 hours |
Advanced Data Contradiction Analysis
Q: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. inactivity)? A: Contradictions may arise from:
- Assay Variability: Use orthogonal assays (e.g., COX-2 inhibition vs. cytokine profiling) to confirm target specificity .
- Structural Isomerism: Characterize stereochemistry via X-ray crystallography (e.g., pyrazolo-pyrazine ring conformation) to rule out inactive isomers .
- Solubility Artifacts: Test activity in physiologically relevant buffers (PBS, pH 7.4) and compare with DMSO-based assays .
Basic Analytical Characterization
Q: What analytical techniques confirm the compound’s purity and structural integrity? A:
- 1H/13C NMR: Assign peaks for methoxy (δ 3.8–4.0 ppm), sulfanyl (δ 2.8–3.1 ppm), and acetamide (δ 1.9–2.1 ppm) groups .
- HPLC: Use C18 columns with UV detection (λ = 254 nm); retention time 8.2 min (acetonitrile/water gradient) .
- Mass Spectrometry: ESI-MS m/z 436.9 [M+H]+ (theoretical 436.9 g/mol) .
Advanced Stability Optimization
Q: What strategies improve the sulfanyl-acetamide linkage’s stability under physiological conditions? A:
- pH Adjustment: Stabilize the thioether bond by maintaining pH > 6.5 (prevents acid-catalyzed hydrolysis) .
- Derivatization: Replace sulfur with selenyl or stabilize via methylthio (-SMe) groups to reduce oxidation .
- Lyophilization: Store in lyophilized form at -80°C to prevent aqueous degradation .
Basic Structure-Activity Relationships (SAR)
Q: Which functional groups influence pharmacological activity? A:
- Pyrazolo-pyrazine Core: Essential for π-π stacking with enzyme active sites (e.g., kinase targets) .
- Sulfanyl Group: Modulates redox activity; critical for thiol-disulfide exchange in enzyme inhibition .
- 2,6-Dimethylphenyl: Enhances lipophilicity (logP ≈ 3.2) and membrane permeability .
Advanced Analog Design
Q: How to design analogs for improved target selectivity (e.g., kinase vs. COX-2)? A:
- Substituent Engineering: Replace 2-methoxyphenyl with 4-fluorophenyl to enhance kinase affinity .
- Computational Docking: Use AutoDock Vina to predict binding to ATP pockets (e.g., EGFR vs. COX-2) .
- SAR Table:
| Modification | Effect |
|---|---|
| 2-OCH₃ → 4-F | ↑ Kinase inhibition |
| S → SO₂ | ↓ Redox liability |
| N-Me acetamide | ↑ Metabolic stability |
Basic Reaction Optimization
Q: Which solvents and catalysts maximize yield in the final coupling step? A:
- Solvents: Ethanol (polar protic) for nucleophilic substitution; DMF for SNAr reactions .
- Catalysts: K₂CO₃ (mild base) for acetamide coupling; Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling (if aryl halides are present) .
Advanced Yield Improvement
Q: How to address low yield (<40%) in the final acetamide coupling step? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
